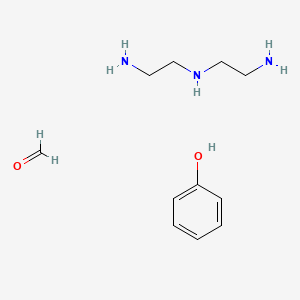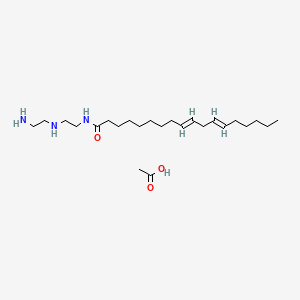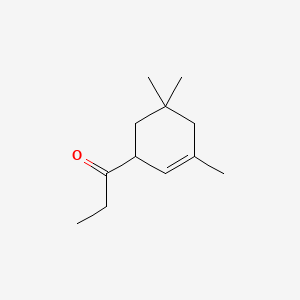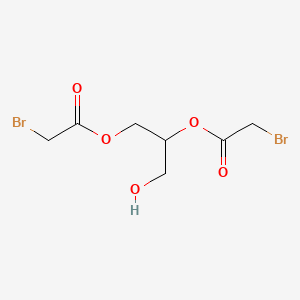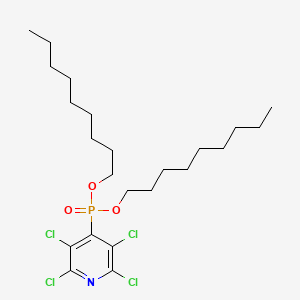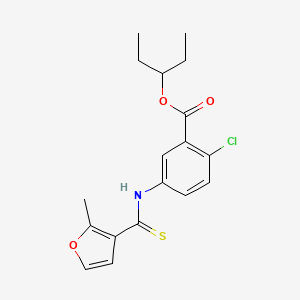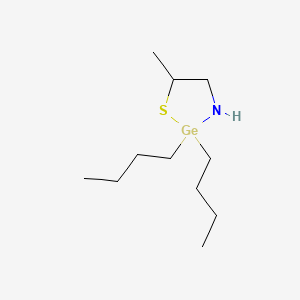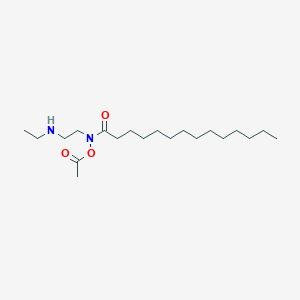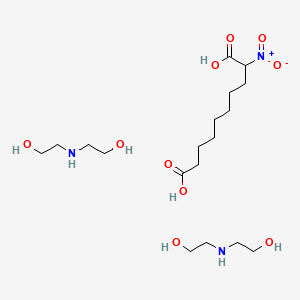
Disodium 2,2'-methylenebisnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2,2’-methylenebisnaphthalenesulphonate is an organic compound with the molecular formula C21H14Na2O6S2. It is commonly used as a dispersing agent in various industrial applications due to its excellent solubility in water and its ability to stabilize suspensions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-methylenebisnaphthalenesulphonate typically involves the sulfonation of methylenebisnaphthalene. The reaction is carried out in the presence of sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of disodium 2,2’-methylenebisnaphthalenesulphonate involves large-scale sulfonation reactors where methylenebisnaphthalene is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 2,2’-methylenebisnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 2,2’-methylenebisnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dispersing agent in the synthesis of dyes and pigments.
Biology: Employed in the preparation of biological stains and markers.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of concrete additives, rubber stabilizers, and leather tanning agents.
Wirkmechanismus
The mechanism of action of disodium 2,2’-methylenebisnaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can stabilize suspensions, enhance solubility, and facilitate the dispersion of particles in aqueous solutions. The compound’s molecular targets include proteins, enzymes, and other macromolecules, which it can bind to and modify their activity .
Vergleich Mit ähnlichen Verbindungen
Disodium methylenebis (naphthalenesulfonate): Similar in structure and used for similar applications.
Disodium dinaphthylmethanedisulfonate: Another related compound with comparable properties.
Disodium methylenedinaphthalenesulfonate: Shares similar uses in industrial applications.
Uniqueness: Disodium 2,2’-methylenebisnaphthalenesulphonate is unique due to its specific molecular structure, which provides optimal dispersing properties and stability in various chemical environments. Its ability to interact with a wide range of molecular targets makes it particularly valuable in diverse scientific and industrial applications .
Eigenschaften
CAS-Nummer |
94481-50-2 |
|---|---|
Molekularformel |
C21H14Na2O6S2 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
disodium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
DWHOIYXAMUMQTI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
